molecular formula C22H14N2O5 B2422930 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 879438-40-1

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No.: B2422930
CAS No.: 879438-40-1
M. Wt: 386.363
InChI Key: BUPIOAQHMBSCAQ-UHFFFAOYSA-N
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Description

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic chromone derivative designed for advanced pharmacological research. Chromone-benzamide hybrids are a significant class of compounds with demonstrated pharmacological activity, showing particular promise in oncology research . These compounds are frequently investigated for their cytotoxic properties against various human cancer cell lines . The structural motif of this compound, which incorporates a chromone core linked to a benzamide via a nitrogen atom, is recognized as a key pharmacophore in medicinal chemistry . The inclusion of a nitro substituent on the benzamide ring is a strategic feature, as electron-withdrawing groups at this position have been associated with enhanced cytotoxic activity in closely related molecules . Researchers are exploring such compounds for their potential to inhibit cancer cell proliferation. Preliminary investigations on similar structures suggest a possible mechanism of action involving the induction of apoptosis and interaction with key enzymatic targets, though the specific mechanism for this derivative requires further elucidation . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Prior to handling, researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-20-17-11-4-5-12-18(17)29-22(19(20)14-7-2-1-3-8-14)23-21(26)15-9-6-10-16(13-15)24(27)28/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPIOAQHMBSCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Phenyl-4H-Chromen-4-One

The chromenone scaffold is constructed via a Kostanecki-Robinson reaction, which condenses 2-hydroxyacetophenone with ethyl benzoylacetate under basic conditions. The reaction proceeds through aldol condensation followed by cyclodehydration.

Reaction conditions :

  • Base : Piperidine (catalytic)
  • Solvent : Ethanol, reflux (6–8 hours)
  • Yield : 68–75%

The phenyl group at position 3 originates from the benzoylacetate moiety, while the ketone at position 4 directs subsequent functionalization.

Synthesis of 3-Nitrobenzoyl Chloride

Nitration of Benzoic Acid

3-Nitrobenzoic acid is synthesized via nitration of benzoic acid using a sulfuric acid/nitric acid mixture:

$$
\text{Benzoic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0–5°C, 2h} \text{3-Nitrobenzoic acid}
$$

Yield : 70–75%

Conversion to Acid Chloride

3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form 3-nitrobenzoyl chloride:

$$
\text{3-Nitrobenzoic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}, 3h} \text{3-Nitrobenzoyl chloride}
$$

Solvent : Toluene
Yield : 92–95%

Amide Coupling Reaction

Schotten-Baumann Conditions

The amine at position 2 reacts with 3-nitrobenzoyl chloride in a biphasic system:

  • Base : 10% NaOH aqueous solution
  • Organic phase : Dichloromethane
  • Stoichiometry : 1:1.2 (amine:acyl chloride)
  • Temperature : 0–5°C (prevents hydrolysis)

Reaction time : 2–3 hours
Yield : 78–82%

Catalytic Amidation Using MeOTf

Methyltrifluoromethanesulfonate (MeOTf) catalyzes the coupling under mild conditions:

$$
\text{2-Aminochromenone + 3-Nitrobenzamide} \xrightarrow{\text{MeOTf (20 mol\%), nitromethane, 60°C, 12h}} \text{Target compound}
$$

Advantages :

  • Avoids acyl chloride handling
  • Compatible with moisture-sensitive groups
  • Yield : 70–75%

Comparative Analysis of Synthetic Routes

Parameter Schotten-Baumann Method MeOTf-Catalyzed Method
Reaction Time 2–3 hours 12 hours
Temperature 0–5°C 60°C
Yield 78–82% 70–75%
Byproducts NaCl, H₂O Water
Scalability High Moderate

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-deficient chromenone core favors nitration at positions 5 or 7. To enhance position 2 selectivity:

  • Use bulky directing groups (e.g., trimethylsilyl) during lithiation.
  • Optimize nitrating agents (e.g., AcONO₂ in Ac₂O).

Amine Stability

The 2-aminochromenone is prone to oxidation. Solutions include:

  • Conducting reductions under inert atmosphere.
  • Storing intermediates at −20°C in amber vials.

Characterization Data

2-Amino-3-Phenyl-4H-Chromen-4-One

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8 Hz, 1H, H-5), 7.45–7.30 (m, 5H, Ph), 6.90 (s, 1H, H-2), 5.20 (s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O).

3-Nitro-N-(4-Oxo-3-Phenyl-4H-Chromen-2-yl)Benzamide

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NO₂-Ar), 8.20–7.80 (m, 4H, chromenone), 7.60–7.40 (m, 5H, Ph), 6.95 (s, 1H, H-2).
  • MS (ESI+) : m/z 428.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction of the nitro group: 3-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide.

    Reduction of the carbonyl group: 3-nitro-N-(4-hydroxy-3-phenyl-4H-chromen-2-yl)benzamide.

Scientific Research Applications

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chromene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
  • 3-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
  • 3-nitro-N-(4-hydroxy-3-phenyl-4H-chromen-2-yl)benzamide

Uniqueness

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12N2O4\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the nitro group and the chromenone moiety enhances its reactivity and potential as a therapeutic agent.

Biological Assays and Findings

Research has demonstrated several biological activities for this compound, including:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary results suggest moderate inhibition of COX-2 activity, indicating potential anti-inflammatory benefits.
  • Antimicrobial Activity : The compound has also shown promising results against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromenone structure can significantly influence the biological activity of the compound. For instance:

ModificationEffect on Activity
Nitro group at position 3Enhances cytotoxicity against cancer cells
Substituents on phenyl ringAltered binding affinity to target proteins

These findings suggest that careful design and modification can optimize the therapeutic potential of this compound.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : In a study published in Journal of Medicinal Chemistry, this compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control groups .
  • Inhibition of Biofilm Formation : Another study highlighted its role in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting applications in treating infections associated with biofilm development .

Q & A

Q. What synthetic strategies are recommended for preparing 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Chromen Formation : Condensation of substituted salicylaldehydes with phenylacetic acid derivatives under acidic conditions to form the 4H-chromen-4-one scaffold .

Benzamide Coupling : React the chromen intermediate with 3-nitrobenzoyl chloride via nucleophilic acyl substitution. Use anhydrous solvents (e.g., DCM) and a base (e.g., triethylamine) to drive the reaction .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures ≥95% purity. Monitor by TLC and HPLC .

Q. Key Considerations :

  • Optimize reaction temperature (60–80°C for coupling) to minimize side products.
  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., chromen C=O at δ ~175 ppm, nitro group deshielding effects) and amide bond formation (NH resonance at δ ~10–11 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitrobenzamide and chromen moieties .
  • IR Spectroscopy : Identify characteristic stretches (C=O at ~1650–1700 cm⁻¹, NO₂ at ~1520–1350 cm⁻¹) .

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., substituted chromen-2-yl benzamides) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., MTT assay for cytotoxicity at 48–72 hr incubation) to minimize variability .
  • Dose-Response Analysis : Perform IC₅₀ determinations in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity .
  • Meta-Analysis : Compare results with structurally similar compounds (Table 1) to identify trends in substituent effects .

Q. Table 1: Comparative Bioactivity of Analogous Chromen-Benzamides

CompoundKey SubstituentsIC₅₀ (μM)Target Pathway
3-Nitro derivative (target)3-NO₂, 4-oxo-chromen12.5 ± 1.2Topoisomerase II inhibition
8-Methyl derivative 8-CH₃, 3-OMe8.7 ± 0.9MAPK signaling
4-Chloro derivative 4-Cl, furan substitution18.3 ± 2.1PI3K/AKT suppression

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in cancer models?

Methodological Answer:

  • Target Identification :
    • Pull-Down Assays : Use biotinylated probes or photoaffinity labeling to isolate binding proteins from lysates .
    • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibited targets .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .
  • In Vivo Validation : Administer compound (10–25 mg/kg, IP) in xenograft models; monitor tumor volume and histopathology .

Critical Note : Cross-validate findings with siRNA knockdown of putative targets to confirm causality .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

  • Systematic Modifications :
    • Nitro Group Replacement : Synthesize analogs with -CF₃, -CN, or -SO₂CH₃ to evaluate electronic effects .
    • Chromen Substituents : Introduce halogens (Cl, Br) or methoxy groups at positions 6/8 to enhance lipophilicity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like topoisomerase II .
  • Biological Testing : Prioritize analogs with improved logP (2–4) and polar surface area (<90 Ų) for better bioavailability .

Q. Example SAR Finding :

  • The 3-nitro group enhances DNA intercalation but reduces solubility; replacing it with a sulfonamide retains activity while improving pharmacokinetics .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Process Optimization :
    • Continuous Flow Chemistry : Reduce reaction time and improve yield for chromen formation .
    • Catalysis : Employ Pd/C or Ni catalysts for nitro group reductions in later derivatization steps .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. Scalability Data :

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield65%58%
Purity95%92%
Key IssueManual purificationColumn clogging

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